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molecular formula C14H25NO4 B8560168 Butyl butoxy[(2-methylacryloyl)amino]acetate CAS No. 89995-73-3

Butyl butoxy[(2-methylacryloyl)amino]acetate

Cat. No. B8560168
M. Wt: 271.35 g/mol
InChI Key: HWGFEUGTIFHYRR-UHFFFAOYSA-N
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Patent
US04760168

Procedure details

The reaction product of Example VI was employed. Butanol 130 parts, butyl acetate 130 parts, and concentrated sulfuric acid 3.0 parts were added and the water removed by azeotropic distillation under reduced pressure. An air sparge was used to help prevent premature polymerization. Butanol and butyl acetate were then distilled to yield butyl methacryl amidoglycolate butyl ether.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([NH:5][CH:6]([OH:14])[C:7]([O:9][CH2:10][CH2:11][CH2:12][CH3:13])=[O:8])(=[O:4])[CH:2]=[CH2:3].[CH2:15](O)[CH2:16][CH2:17][CH3:18].S(=O)(=O)(O)O.[C:25](OCCCC)(=O)C>>[CH2:15]([O:14][CH:6]([NH:5][C:1](=[O:4])[C:2]([CH3:25])=[CH2:3])[C:7]([O:9][CH2:10][CH2:11][CH2:12][CH3:13])=[O:8])[CH2:16][CH2:17][CH3:18]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)NC(C(=O)OCCCC)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the water removed by azeotropic distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
An air sparge
CUSTOM
Type
CUSTOM
Details
polymerization
DISTILLATION
Type
DISTILLATION
Details
Butanol and butyl acetate were then distilled

Outcomes

Product
Name
Type
product
Smiles
C(CCC)OC(C(=O)OCCCC)NC(C(=C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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